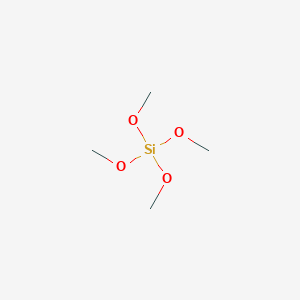

Tetramethoxysilane

Cat. No. B109134

Key on ui cas rn:

681-84-5

M. Wt: 152.22 g/mol

InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08692012B2

Procedure details

A mixture of sodium formate (53.6 g, 788 mmol) and high boiler solvent dimethylpropyleneurea (DMPU, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (400 mL) was admixed with 100 mL of toluene. To dry the mixture, the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot)) and then the vacuum was tightened until only DMPU passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate). The remaining mixture was cooled down to 100° C., and (chloromethyl)trimethoxysilane (128 g, 750 mmol) was metered in over 5 minutes, and the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours. A reaction check showed complete conversion of the (chloromethyl)trimethoxysilane, and also the desired product (formoxymethyl)trimethoxysilane and the by-products methyl formate, tetramethoxysilane and siloxanes of the silanes formed. The product was distilled at 100° C. temperature (pot) by gradually tightening the vacuum from 15 mbar to 3 mbar (boiling point 59-91° C. (head)). The distillate obtained contained 66.9 g of (formoxymethyl)trimethoxysilane (purity 73.6% (GC area %)); the distillate contained, based on purity, 61.7 g (342 mmol, 46% of theory) of (formoxymethyl)-trimethoxysilane. The solvent, sodium chloride and excess sodium formate remained in the residue.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([O-:3])=[O:2].[Na+].CN1[C:11](=[O:12])N(C)CCC1.Cl[CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18]>C1(C)C=CC=CC=1>[CH:1]([O:3][CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18])=[O:2].[CH:1]([O:12][CH3:11])=[O:2].[CH3:18][O:17][Si:16]([O:3][CH3:1])([O:21][CH3:22])[O:19][CH3:20] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

53.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCCN(C1=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

128 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC[Si](OC)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC[Si](OC)(OC)OC

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To dry the mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot))

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was metered in over 5 minutes

|

|

Duration

|

5 min

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)OC[Si](OC)(OC)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CO[Si](OC)(OC)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |